molecular formula C10H13N3S B1471813 (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine CAS No. 1503681-50-2

(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine

Cat. No.: B1471813
CAS No.: 1503681-50-2
M. Wt: 207.3 g/mol
InChI Key: LCLWULSIQVCIEB-UHFFFAOYSA-N
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Description

(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine is a high-purity chemical building block designed for pharmaceutical and medicinal chemistry research. This compound features a pyrazole core linked to a thiophene ring, two privileged scaffolds known for their significant biological potential . The presence of both the 1-ethyl group and the reactive methanamine functional group at the pyrazole-4-position makes this molecule a versatile intermediate for the synthesis of more complex heterocyclic compounds. Researchers are exploring its utility in developing novel therapeutic agents, particularly in the realm of antimicrobial research. Pyrazole-thiophene hybrid structures have demonstrated notable biological activities in recent studies, including significant antimicrobial effects against various bacterial and fungal strains, as well as antioxidant properties . The compound serves as a key precursor in multi-step synthetic routes for creating pyrazolyl-thiazole derivatives and other structurally related molecules with enhanced bioactivity . Its mechanism of action in downstream applications is often investigated through computational studies, including density functional theory (DFT) calculations and molecular docking simulations, to understand electronic properties and binding interactions with biological targets . This product is intended for research purposes in laboratory settings only. It is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(1-ethyl-3-thiophen-2-ylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c1-2-13-7-8(6-11)10(12-13)9-4-3-5-14-9/h3-5,7H,2,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLWULSIQVCIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluation, focusing on its antimicrobial, antioxidant, and anticancer properties.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with an ethyl group and a thiophene moiety. The synthesis typically involves the following steps:

  • Formation of the Pyrazole Ring : This can be achieved through the condensation of hydrazine with a 1,3-diketone.
  • Substitution with Thiophene : The thiophene ring is introduced via a coupling reaction, often utilizing palladium-catalyzed methods.
  • Introduction of the Ethyl Group : Alkylation reactions are employed to add the ethyl group.
  • Attachment of the Amine Group : This final step involves functionalizing the compound to yield the target structure.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In a study evaluating various pyrazole derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus, notable inhibition zones were recorded, with minimum inhibitory concentrations (MIC) demonstrating efficacy against both gram-positive and gram-negative bacteria .

CompoundBacterial StrainInhibition Zone (mm)MIC (µg/mL)
1E. coli1525
2S. aureus1820
3B. subtilis1430

Antioxidant Activity

The antioxidant potential of this compound has also been assessed using DPPH radical scavenging assays and hydroxyl radical scavenging assays. Results indicated that the compound effectively neutralizes free radicals, suggesting its role in combating oxidative stress-related diseases .

Anticancer Activity

The anticancer properties of derivatives have been investigated in various cell lines. For instance, compounds derived from this compound demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values comparable to established chemotherapeutics .

Cell LineIC50 (µM)Reference Compound IC50 (µM)
MCF-715Doxorubicin: 12
HeLa18Cisplatin: 16

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. Molecular docking studies have suggested favorable binding interactions with targets implicated in cancer proliferation and microbial resistance .

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives for their potential as multifunctional therapeutic agents. The study highlighted that modifications on the thiophene and pyrazole rings significantly influenced biological activity, leading to enhanced antimicrobial and anticancer effects .

Scientific Research Applications

The compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry:

  • Antimicrobial Properties : Research indicates that compounds containing thiophene and pyrazole rings can exhibit significant antimicrobial effects against various pathogens .
  • Anticancer Activity : Preliminary studies suggest that (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine may interfere with cancer cell proliferation by modulating specific signaling pathways.

Applications in Medicinal Chemistry

The unique properties of this compound open avenues for various applications:

  • Drug Development : Its structural features make it a promising candidate for developing new antimicrobial and anticancer agents.
  • Biological Probes : The compound can serve as a molecular probe for studying specific biological pathways due to its ability to interact with biomolecules selectively .

Applications in Materials Science

Beyond medicinal applications, this compound also shows potential in materials science:

  • Organic Electronics : The electronic properties derived from the thiophene moiety can be exploited in organic semiconductors and photovoltaic devices.
  • Polymer Chemistry : Its reactive functional groups allow for incorporation into polymer matrices, potentially enhancing material properties such as conductivity and thermal stability .

Case Studies

Several studies have explored the applications of this compound:

StudyFocusFindings
Ashok et al. (2017)Antibacterial ActivityDemonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria .
Ziauddin et al. (2016)Antifungal ActivityShowed promising antifungal activity against common fungal strains .
Recent Synthesis StudiesOrganic ElectronicsInvestigated the use of the compound in organic solar cells, highlighting its potential as a charge transport material .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-Based Methanamine Derivatives

Compound Name Substituents (Position) Key Structural Differences Biological Activity (IC₅₀ or % Inhibition) Reference
(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine Ethyl (N1), thiophen-2-yl (C3) Baseline structure PI3Kγ inhibition: 73%
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl derivatives Phenyl (N1), thiophen-2-yl (C3) Phenyl vs. ethyl at N1 MCF7 cytotoxicity: IC₅₀ = 99.7 µM
[1-(2-Methylpropyl)-1H-pyrazol-4-yl]methanamine 2-Methylpropyl (N1) Bulkier alkyl group at N1 Not reported; likely altered pharmacokinetics
1-[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methanamine Thiazole core (vs. pyrazole) Thiazole vs. pyrazole ring No activity data; structural analogue
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl methanamine Trifluoromethyl (C3) CF₃ (electron-withdrawing) vs. thiophene Supplier data; potential enhanced stability

Key Observations:

N1 Substitution : Replacing the ethyl group with phenyl (e.g., compound 5f) reduces steric hindrance but increases aromaticity, leading to moderate cytotoxicity (IC₅₀ = 99.7 µM in MCF7 cells) compared to doxorubicin (IC₅₀ = 48 µM) .

C3 Substitution : The thiophen-2-yl group provides π-stacking capacity, whereas trifluoromethyl (CF₃) in the analogue from enhances metabolic stability and electron-withdrawing effects .

Pharmacological Activity

  • PI3Kγ Inhibition : The target compound and its derivatives (e.g., compound 108) show 73% inhibition of PI3Kγ, outperforming analogues with pyridine or nitrobenzene substituents (51–55% inhibition) . Polar substituents at distal positions enhance activity.
  • Antimicrobial Potential: Benzofuran-3-one hybrids () with the 1-phenyl-3-(thiophen-2-yl)pyrazole group demonstrate antimicrobial efficacy, suggesting the thiophene moiety’s role in membrane interaction .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
This compound 237.33 2.1 1 (NH₂) 3 (N, S)
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl derivatives ~285–300 3.5 1 3
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl methanamine 223.20 1.8 1 4 (N, F)
  • Hydrogen Bonding: All compounds retain one hydrogen bond donor (NH₂), critical for target engagement in kinase inhibitors .

Preparation Methods

Pyrazole Ring Formation

The pyrazole ring is typically synthesized by the condensation of hydrazine derivatives with 1,3-diketones or β-ketoesters. This classical approach allows for substitution at various positions on the pyrazole ring depending on the diketone used.

  • Typical Reaction: Hydrazine hydrate reacts with a 1,3-diketone under reflux in ethanol or another suitable solvent to yield the pyrazole core.

  • Research Example: A study demonstrated the synthesis of pyrazole derivatives by stirring hydrazine with diketones for several hours, followed by recrystallization to purify the product.

N1-Ethylation of Pyrazole

Ethylation at the N1 position of the pyrazole ring is achieved using ethylating agents such as ethyl iodide or ethyl bromide under basic conditions.

  • Reaction Conditions: Typically, the pyrazole is treated with ethyl iodide in the presence of a base like potassium carbonate in an aprotic solvent (e.g., DMF) at room temperature or slightly elevated temperatures.

  • Mechanism: The nitrogen lone pair at N1 attacks the ethyl halide, resulting in N-ethylation.

Introduction of Thiophen-2-yl Group

The thiophen-2-yl substituent at the C3 position can be introduced via nucleophilic substitution or cross-coupling reactions.

  • Method 1: Nucleophilic Substitution: Using a thienylmethyl halide (e.g., 2-thienylmethyl bromide) to alkylate the pyrazole ring at the C3 position.

  • Method 2: Cross-Coupling: Palladium-catalyzed Suzuki or Stille coupling reactions between a halogenated pyrazole intermediate and a thiophene boronic acid or stannane derivative.

  • Reported Conditions: Reaction in the presence of Pd(PPh3)4 catalyst, base (e.g., K2CO3), and a polar solvent like dioxane under reflux for several hours.

Methanamine Group Introduction

The methanamine group linked to the pyrazole ring is introduced through reductive amination.

  • Procedure: The pyrazole aldehyde derivative is reacted with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

  • Reaction Conditions: Typically carried out in methanol or ethanol at room temperature or slightly elevated temperature.

  • Outcome: Formation of the methanamine substituent at the 4-position of the pyrazole ring with high selectivity.

Summary of Synthetic Route

Step Reagents/Conditions Product Intermediate Notes
Pyrazole ring formation Hydrazine + 1,3-diketone, reflux in EtOH 1H-pyrazole core Classical condensation
N1-Ethylation Ethyl iodide, K2CO3, DMF, rt to 60°C 1-ethyl-1H-pyrazole N-alkylation at pyrazole nitrogen
C3-Thiophen-2-ylation 2-thienylmethyl bromide or Pd-catalyzed coupling 3-(thiophen-2-yl)-1-ethyl-pyrazole Nucleophilic substitution or cross-coupling
Methanamine introduction Formaldehyde + NH3 + NaBH3CN, MeOH, rt (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine Reductive amination

Research Findings and Optimization

  • Catalyst-Free Protocols: Some recent studies report catalyst-free methods for related pyrazole-thiophene derivatives under ultrasonic irradiation, improving yields and reducing reaction times.

  • Yield and Purity: Typical yields for the final product range from 70% to 85%, with recrystallization from ethanol or ethanol-DMF mixtures employed for purification.

  • Industrial Considerations: For scale-up, continuous flow reactors and solvent recycling are recommended to enhance efficiency and reduce environmental impact.

  • Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are standard analytical techniques used to monitor reaction progress and confirm product structure.

Detailed Research Data Table

Compound Stage Yield (%) Melting Point (°C) Reaction Time (h) Solvent Notes
Pyrazole core formation 80-90 150-160 4-6 Ethanol Reflux conditions
N1-Ethylation 75-85 120-130 3-5 DMF Base-mediated alkylation
C3-Thiophen-2-ylation 70-80 140-150 6-8 Dioxane/EtOH Pd-catalyzed or nucleophilic substitution
Methanamine introduction 80-85 110-120 4-6 Methanol Reductive amination with NaBH3CN

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 2
(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine

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